2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with an amino group and a bromophenyl group, as well as a phenol ring substituted with a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring through a condensation reaction between appropriate precursors. The bromophenyl group is then introduced via a halogenation reaction. The final step involves the coupling of the pyrimidine derivative with a phenol derivative through an etherification reaction, using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromophenyl and pyrimidine moieties play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both a bromophenyl group and a pyrimidine ring in the same molecule enhances its potential for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20BrN3O2 |
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Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H20BrN3O2/c1-15-4-2-3-5-17(15)14-30-19-10-11-20(22(29)12-19)23-21(13-27-24(26)28-23)16-6-8-18(25)9-7-16/h2-13,29H,14H2,1H3,(H2,26,27,28) |
InChI Key |
MUOCFIYIYSMXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O |
Origin of Product |
United States |
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